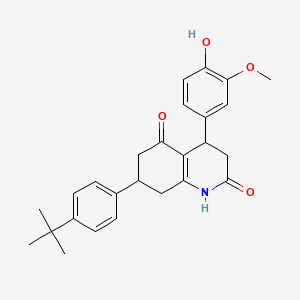

![molecular formula C20H22N6O2 B5552369 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals known for their complex heterocyclic structures, which often exhibit significant biological and chemical properties. The structure includes pyrazole, pyridazine, and piperazine moieties, known for their potential in various pharmacological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, including condensation, oxidation-dehydration, and cyclization steps. For instance, a series of alkyl- and halo-substituted imidazo[1,2-a]pyrazines were prepared through condensation of alpha-halocarbonyl derivatives with aminopyrazine or oxidation-dehydration of a [(beta-hydroxyalkyl)amino]pyrazine (Meurer et al., 1992). These methods could potentially be adapted for the synthesis of the compound , by incorporating specific substituents at the relevant positions.

Molecular Structure Analysis

The molecular structure of related pyridazine derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, a compound similar in structural complexity, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was confirmed through XRD technique, and its structure was analyzed with density functional theory (DFT) calculations to find harmony between theoretical and experimental values (Sallam et al., 2021).

Chemical Reactions and Properties

The compound's reactivity can be inferred from similar pyridazine derivatives, which participate in various chemical reactions, including diazotization and coupling with active methylene reagents to afford tricyclic derivatives with antimicrobial activity (Deeb et al., 2004). Such chemical versatility is indicative of the compound's potential for further chemical modifications.

科学的研究の応用

Synthesis and Medicinal Applications

Hypoglycemic Activity

Alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, which share structural similarities with the specified compound, were synthesized and evaluated for their binding affinity to adrenergic receptors and their ability to lower blood glucose levels in insulin-resistant mice. Certain derivatives demonstrated potent hypoglycemic effects, highlighting their therapeutic potential in managing diabetes (Meurer et al., 1992).

Antimicrobial and DHFR Inhibition

A novel series of pyrazole analogues, including structures related to the specified compound, were synthesized and assessed for their antimicrobial activity and dihydrofolate reductase (DHFR) inhibition. Some derivatives showed broad-spectrum antimicrobial activity and potent DHFR inhibition, suggesting their application in developing new antimicrobial agents (Othman et al., 2020).

Structural and Chemical Analysis

Synthesis and Structure Analysis

Research into pyridazine analogs, including compounds structurally related to the query molecule, has revealed their significance in medicinal chemistry. A study detailed the synthesis, structural analysis, and theoretical evaluations of a pyridazine derivative, providing insights into its molecular interactions and potential pharmaceutical applications (Sallam et al., 2021).

Molecular Solids and Hydrogen Bonding

Investigations into tetrafluoroterephthalic acid with various aza compounds, including pyridazine derivatives, highlighted the role of strong hydrogen bonds and weak intermolecular interactions in forming energetic multi-component molecular solids. These studies contribute to understanding the supramolecular assemblies of these compounds and their potential applications (Wang et al., 2014).

Therapeutic Potential

- Anti-Inflammatory and Analgesic Agents: Aromatic sulfonamide derivatives, incorporating structures similar to the target molecule, were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed promising activity, comparable to established medications, suggesting their potential as new therapeutic agents (Abbas et al., 2016).

作用機序

特性

IUPAC Name |

1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-16-9-10-26(23-16)19-8-7-18(21-22-19)24-11-13-25(14-12-24)20(27)15-28-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKYNEPVAWENTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)

![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)

![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)

![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)

![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)